molecular formula C19H23N3 B3157612 Cinchonan-9-amine, (8a,9S)- CAS No. 850409-61-9

Cinchonan-9-amine, (8a,9S)-

Cat. No.: B3157612
CAS No.: 850409-61-9
M. Wt: 293.4 g/mol
InChI Key: ILZIKKYERYJBJZ-LSOMNZGLSA-N
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Description

“Cinchonan-9-amine, (8a,9S)-” is an alkaloid that belongs to the quinoline family of compounds. It has a molecular weight of 293.41 . The IUPAC name is (1S)-quinolin-4-yl ((2S)-5-vinylquinuclidin-2-yl)methanamine .


Synthesis Analysis

The synthesis of primary amines derived from 9-amino (9-deoxy) epi cinchona alkaloids, which are valuable catalysts used in the asymmetric functionalization of carbonyl compounds, has been described in two procedures . The first approach involves a one-pot synthesis of four cinchona-based analogs from the alkaloids quinine (QN), quinidine (QD), dihydroquinine (DHQN), and dihydroquinidine (DHQD), respectively, performed by means of a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, more convenient for scale-up, involves the selective reduction of azides, formed from the O-mesylated derivatives of QN and QD, with LiAlH4 .


Molecular Structure Analysis

The molecular formula of “Cinchonan-9-amine, (8a,9S)-” is C19H23N3 . The InChI code is 1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13?,14?,18-,19-/m0/s1 .


Physical and Chemical Properties Analysis

“Cinchonan-9-amine, (8a,9S)-” is a solid substance . It should be stored at 4°C, protected from light, and under nitrogen .

Scientific Research Applications

1. Catalytic Applications in Asymmetric Synthesis

Cinchonan-9-amine derivatives have been extensively studied for their role as catalysts in asymmetric synthesis. The primary amines derived from cinchona alkaloids exhibit remarkable efficacy in catalyzing various reactions involving carbonyl compounds. These include Michael addition reactions, cycloaddition reactions, and enamine catalysis of carbonyl compounds, achieving high stereoselectivities (Chen, 2008).

2. Organocatalysis

Cinchonan-9-amine derivatives have emerged as powerful organocatalysts. They have been used in enantioselective organic reactions, showing complementary or superior effects compared to secondary amine-mediated transformations. Their application spans a wide range of reactions, demonstrating their versatility and effectiveness as catalysts (Xu, Luo, & Lu, 2009).

3. Synthesis of Chiral Compounds

These compounds play a significant role in the synthesis of chiral molecules, which are crucial in various fields, including pharmaceuticals. For instance, cinchonan-9-amine-based catalysts have been used for the enantioselective synthesis of chiral γ-amino acid derivatives, a class of compounds with significant biological importance (Shen, Sun, & Ye, 2011).

4. Chiral Recognition and Analytical Applications

In the realm of chiral recognition, cinchonan-9-amine derivatives have been employed as effective agents in nuclear magnetic resonance (NMR) spectroscopy, demonstrating their utility in the enantioselective analysis of various substrates (Rudzińska-Szostak et al., 2015).

5. Expanding Synthetic Methodologies

Their use has also expanded synthetic methodologies, enabling the stereoselective functionalization of sterically hindered carbonyl compounds, which traditional approaches struggled to address effectively (Duan & Li, 2014).

6. Asymmetric Transfer Hydrogenation

Cinchonan-9-amine derivatives have been applied in asymmetric transfer hydrogenation processes, both in iridium and rhodium catalytic systems, with excellent enantioselectivities and conversions, particularly in the reduction of aromatic ketones (He et al., 2006).

Safety and Hazards

“Cinchonan-9-amine, (8a,9S)-” is classified as Acute Tox. 3 Oral . It is recommended to avoid contact with skin and eyes, and if swallowed, seek medical advice immediately .

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIKKYERYJBJZ-LSOMNZGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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